(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1-methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide
Overview
Description
MK-3168 is a positron emission tomography tracer specifically designed for imaging fatty acid amide hydrolase in the brain. Fatty acid amide hydrolase is an enzyme responsible for the degradation of anandamide, an endogenous cannabinoid neurotransmitter. The inhibition of fatty acid amide hydrolase has been associated with analgesic and anti-inflammatory effects, making MK-3168 a valuable tool in neuroimaging and drug development .
Preparation Methods
The synthesis of MK-3168 involves several steps starting from a pyrazole lead. Medicinal chemistry efforts directed toward reducing lipophilicity led to the synthesis of a series of imidazole analogues. The compound is radiolabeled with carbon-11 for positron emission tomography imaging .
- Synthetic Routes and Reaction Conditions:
- The initial step involves the preparation of a pyrazole lead compound.
- Subsequent steps include the introduction of imidazole analogues to reduce lipophilicity.
- The final step involves radiolabeling with carbon-11.
- Industrial Production Methods:
- The industrial production of MK-3168 follows similar synthetic routes but on a larger scale.
- The process involves stringent quality control measures to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
MK-3168 undergoes several types of chemical reactions, including:
- Oxidation:
- Common reagents: Potassium permanganate, hydrogen peroxide.
- Conditions: Typically carried out in an aqueous or organic solvent.
- Major products: Oxidized derivatives of the parent compound.
- Reduction:
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Conducted under inert atmosphere.
- Major products: Reduced forms of the parent compound.
- Substitution:
- Common reagents: Halogenating agents, nucleophiles.
- Conditions: Varies depending on the specific substitution reaction.
- Major products: Substituted derivatives of the parent compound.
Scientific Research Applications
MK-3168 has a wide range of scientific research applications, including:
- Chemistry:
- Used as a tracer in positron emission tomography imaging to study the distribution and activity of fatty acid amide hydrolase in the brain.
- Biology:
- Helps in understanding the role of fatty acid amide hydrolase in various biological processes, including pain and inflammation.
- Medicine:
- Potential therapeutic applications in treating conditions such as anxiety, pain, and addiction by inhibiting fatty acid amide hydrolase.
- Industry:
- Used in the development of new drugs targeting the endocannabinoid system.
Mechanism of Action
MK-3168 exerts its effects by inhibiting fatty acid amide hydrolase, an enzyme responsible for the degradation of anandamide. By inhibiting this enzyme, MK-3168 increases the levels of anandamide in the brain, leading to the activation of the endocannabinoid system. This activation results in analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
MK-3168 is unique in its ability to selectively inhibit fatty acid amide hydrolase and its use as a positron emission tomography tracer. Similar compounds include:
- URB597:
- Another fatty acid amide hydrolase inhibitor but with different pharmacokinetic properties.
- PF-04457845:
- A potent and selective fatty acid amide hydrolase inhibitor with a different chemical structure.
- JNJ-42165279:
MK-3168 stands out due to its specific application in positron emission tomography imaging, providing valuable insights into the distribution and activity of fatty acid amide hydrolase in the brain .
Properties
IUPAC Name |
(1S,2S)-2-[4-[5-(5-chloropyridin-2-yl)sulfanyl-1-methylimidazol-4-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c1-25(2)20(27)17-10-16(17)13-4-6-14(7-5-13)19-21(26(3)12-24-19)28-18-9-8-15(22)11-23-18/h4-9,11-12,16-17H,10H2,1-3H3/t16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBFPGYDKJBYBI-SJORKVTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1SC2=NC=C(C=C2)Cl)C3=CC=C(C=C3)C4CC4C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC(=C1SC2=NC=C(C=C2)Cl)C3=CC=C(C=C3)[C@H]4C[C@@H]4C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242441-26-4 | |
Record name | MK-3168 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242441264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-3168 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ67MDQ7KO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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